4-(Pirimidin-4-IL)-1H-pirazol-5-amina

Descripción general

Descripción

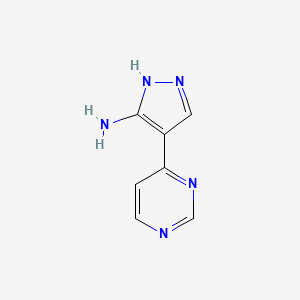

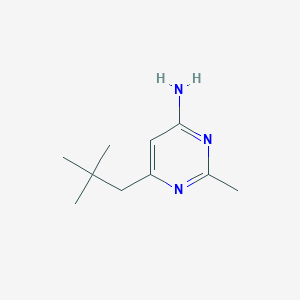

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas

Las pirazolo[3,4-b]piridinas, que incluyen compuestos similares a la “4-(Pirimidin-4-IL)-1H-pirazol-5-amina”, se han descrito en más de 5500 referencias (incluidos 2400 patentes) hasta la fecha . Se han utilizado para una amplia gama de objetivos biológicos .

Inhibidores de la proteína quinasa para el tratamiento del cáncer

La pirimidina y sus derivados fusionados, incluida la pirazolo[3,4-d]pirimidina, han mostrado una actividad anticancerígena prometedora . Estos compuestos ejercen su potencial anticancerígeno a través de diferentes mecanismos de acción, uno de los cuales es inhibir las proteínas quinasas, enzimas esenciales para controlar el crecimiento, la diferenciación, la migración y el metabolismo celular .

Inhibidores de quinasas dirigidas (TKI)

Se sintetizó con éxito una serie de nuevos compuestos, específicamente ‘(E)-4-((7H-pirrolo[2,3-d]pirimidin-4-il)amino)-N’-bencilidenebenzohidrazidas’ halogenadas en tres pasos con altos rendimientos . Estos compuestos se consideran inhibidores de quinasas dirigidas (TKI) prometedores para el tratamiento del cáncer .

Agentes anticancerígenos

Los derivados de pirimidina y pirimidina fusionada se han desarrollado como fármacos tumorales selectivos llamados terapias dirigidas a moléculas, que inhiben ciertos receptores y vías de señalización que estimulan el crecimiento de las células tumorales .

Síntesis de nuevos compuestos

El compuesto [4-(1-fenil-1H-pirazolo[3,4-d]pirimidin-4-ilamino)fenil]metanona se sintetizó calentando 4-(1-fenil-1H-pirazolo[3,4-d]pirimidin-4-ilamino)benzohidrazida con acetilacetona en ácido acético durante 10 horas en condiciones de reflujo . Esto demuestra el potencial de la “this compound” en la síntesis de nuevos compuestos.

Bioisósteros con purinas

Las pirimidinas fusionadas se consideran bioisósteros con purinas . Esto significa que pueden imitar las actividades biológicas de las purinas, que son componentes vitales del ADN y el ARN, y desempeñan papeles clave en los procesos de transferencia de energía celular y transducción de señales .

Mecanismo De Acción

Target of Action

The primary target of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism .

Mode of Action

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the DNA damage response mechanism, which can lead to the disruption of cell growth and proliferation .

Biochemical Pathways

The inhibition of the Serine/threonine-protein kinase ATR affects the DNA damage response pathway . This can lead to the destabilization of the cell cycle, potentially causing cell death or preventing the replication of damaged DNA .

Result of Action

The inhibition of the Serine/threonine-protein kinase ATR by 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can lead to the disruption of the DNA damage response mechanism . This can result in the destabilization of the cell cycle, potentially leading to cell death or preventing the replication of damaged DNA .

Análisis Bioquímico

Biochemical Properties

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction is significant in regulating cell cycle progression and has implications in cancer research . Additionally, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine has been shown to interact with protein kinases, affecting phosphorylation processes and signal transduction pathways .

Cellular Effects

The effects of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs and other kinases . This leads to a reduction in cell proliferation and tumor growth. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to the active sites of CDKs and other kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

The stability and effects of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . In in vitro studies, the effects of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies have shown that prolonged exposure to 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can lead to sustained inhibition of cell proliferation and tumor growth .

Dosage Effects in Animal Models

The effects of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine with metabolic enzymes can also affect metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is localized in specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, post-translational modifications such as phosphorylation can direct 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine to specific organelles, further modulating its activity .

Propiedades

IUPAC Name |

4-pyrimidin-4-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H3,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZZROYLEOBVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695033 | |

| Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111638-49-3 | |

| Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)

![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)